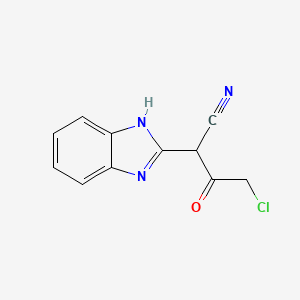

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile and a ketone functional group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzimidazole ring, a common pharmacophore, imparts various biological activities to the compound.

Applications De Recherche Scientifique

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzimidazole ring.

Material Science: It is used in the development of new materials with unique electronic and optical properties.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as benzimidazole derivatives, have been reported to exhibit antiparasitic and antioxidant activity . They are known to target parasites like Trichinella spiralis .

Mode of Action

Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .

Result of Action

Benzimidazole derivatives have been reported to exhibit antiparasitic activity, killing parasitic larvae . They also show antioxidant activity, acting as effective radical scavengers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 1,2-phenylenediamine with 4-chloro-3-oxobutanenitrile under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistency and high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-benzimidazol-2-yl)-4-chlorobutanenitrile: Lacks the ketone group, which may affect its biological activity.

2-(1H-benzimidazol-2-yl)-4-oxobutanenitrile: Similar structure but without the chloro group, leading to different reactivity and applications.

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanal: Contains an aldehyde group instead of a nitrile, altering its chemical properties.

Uniqueness

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is unique due to the combination of the benzimidazole ring with both a chloro and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile, with the CAS number 63572-67-8, is a heterocyclic compound notable for its diverse biological activities. The compound features a benzimidazole ring, which is a well-known pharmacophore in medicinal chemistry, and it has been studied for its potential applications in various therapeutic areas including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3O, with a molecular weight of 233.65 g/mol. The structure includes a chloro group and a nitrile functional group, which contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

The compound has also been evaluated for antiviral activity. In vitro studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. The exact mechanism remains under investigation but may involve inhibition of viral enzymes.

Anticancer Properties

The potential anticancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxicity against human cancer cells through induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The biological activity of this compound is linked to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and protein synthesis.

- Cell Cycle Modulation : Research indicates that it may cause cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Studies have shown that treatment with this compound can trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Anticancer Effects : In a study published in Journal of Medicinal Chemistry, researchers reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent.

- Antimicrobial Efficacy Study : A comparative study published in Antibiotics journal found that this compound was more effective than standard antimicrobial agents against resistant strains of bacteria.

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPUKQWTWOKPNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.